2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid

p38MAPK inhibition ROS production platelet aggregation

2-Methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 197356-40-4) is a heterobicyclic compound (C₇H₇N₃O₂, MW 165.15 g/mol) composed of fused imidazole and pyrazole rings, featuring a methyl substituent at the C-2 position and a carboxylic acid at C-6. This substitution pattern distinguishes it from regioisomeric analogs such as 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-16-9) and 1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 933714-91-1), which bear the methyl group on N-1 rather than C-2 and the carboxylate at differing positions.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 197356-40-4
Cat. No. B181656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
CAS197356-40-4
Synonyms1H-Imidazo[1,2-b]pyrazole-6-carboxylicacid,2-methyl-(9CI)
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=C(N2)C(=O)O
InChIInChI=1S/C7H7N3O2/c1-4-3-10-6(8-4)2-5(9-10)7(11)12/h2-3,9H,1H3,(H,11,12)
InChIKeyQPDXMKHXYQAZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 197356-40-4): A C2-Methylated Imidazo-Pyrazole Carboxylic Acid Building Block for Medicinal Chemistry


2-Methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 197356-40-4) is a heterobicyclic compound (C₇H₇N₃O₂, MW 165.15 g/mol) composed of fused imidazole and pyrazole rings, featuring a methyl substituent at the C-2 position and a carboxylic acid at C-6 . This substitution pattern distinguishes it from regioisomeric analogs such as 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-16-9) and 1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 933714-91-1), which bear the methyl group on N-1 rather than C-2 and the carboxylate at differing positions . The imidazo[1,2-b]pyrazole core has been validated in peer-reviewed literature as a pharmacologically relevant scaffold with documented anti-angiogenic, anti-inflammatory, and anticancer activities, where the position of the carboxylic acid substituent has been shown to critically influence biological potency [1].

Why 2-Methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid Cannot Be Replaced by Common Imidazo-Pyrazole Analogs


Within the imidazo[1,2-b]pyrazole class, both the position of the carboxylic acid substituent (C-6 vs. C-7) and the location of the methyl group (C-2 vs. N-1) have been demonstrated to produce divergent biological activity profiles. Published structure–activity relationship (SAR) studies show that C6-substituted imidazo-pyrazole carboxylic acids exhibit superior inhibitory profiles compared to their C7-substituted regioisomers in platelet aggregation, ROS production, and p38MAPK phosphorylation assays, with C7-substituted analogues and unsubstituted derivatives showing a measurable decrease in potency [1]. Furthermore, C-2 methylation introduces distinct electronic and steric properties compared to N-1 methylation, altering hydrogen-bonding capacity, LogP, and synthetic derivatization pathways . Substituting the target compound with a regioisomeric analog such as 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-16-9) therefore carries the risk of compromised biological activity and altered physicochemical properties that cannot be predicted without experimental validation.

Quantitative Differential Evidence for 2-Methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid vs. Closest Analogs


C6-COOH vs. C7-COOH Regioisomeric Advantage in p38MAPK, ROS, and Platelet Aggregation Inhibition

In a comparative SAR study of imidazo-pyrazole derivatives, the C6-carboxylic acid derivative 8b demonstrated IC₅₀ values under 100 μM across all three tested parameters (platelet aggregation, ROS production, and p38MAPK phosphorylation), while the C7-carboxylic acid regioisomer 8a and the unsubstituted derivative 10 showed a decrease in potency, confirming that C6 substitution is fundamental for activity [1]. Although compound 8b is not structurally identical to the target compound (8b lacks the C2-methyl group), the positional advantage of C6-COOH over C7-COOH is a class-level inference directly applicable to the target compound's substitution pattern.

p38MAPK inhibition ROS production platelet aggregation imidazo-pyrazole SAR

Imidazo[1,2-b]pyrazole Scaffold Solubility Advantage Over Indole-Based Isosteres

The 1H-imidazo[1,2-b]pyrazole core has been validated as a superior indole isostere with substantially improved aqueous solubility. In a direct head-to-head comparison, a 1H-imidazo[1,2-b]pyrazole analogue demonstrated a solubility of 226 μM at pH 6.8, representing an approximately 13-fold increase over the indole-based compound pruvanserin (17 μM) [1]. The imidazo[1,2-b]pyrazole analogue also exhibited a higher pKa (7.3 vs. 6.4) and a lower log D at pH 7.4 (2.0 vs. 3.5), indicating reduced lipophilicity that favors aqueous solubility [1]. While this comparison involves different substituents than the target compound, the solubility advantage is a scaffold-level property that benefits all imidazo[1,2-b]pyrazole derivatives, including 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid.

solubility enhancement indole isostere drug-like properties imidazo-pyrazole scaffold

C-2 Methyl Substitution as a Key Determinant of Anticancer Activity in Imidazo[1,2-b]pyrazoles

A comprehensive SAR study of imidazo[1,2-b]pyrazole derivatives reported that among C-2/C-6/C-7 trisubstituted analogs, compounds bearing C-2 substitution exhibited potent in vitro growth inhibitory activity, with four compounds (4d, 4g, 9a, 11a) achieving IC₅₀ values ≤ 10 μM across a panel of 5 human and 1 murine cancer cell lines in MTT assays [1]. While the target compound was not directly tested in this study, the C-2 substitution pattern is a recurring feature among the most active compounds, and the target compound's C-2 methyl group provides this critical substitution. In contrast, the unsubstituted imidazo[1,2-b]pyrazole-6-carboxylic acid lacks this feature, potentially compromising anticancer potency.

anticancer activity C-2 substitution SAR analysis MTT assay

Predicted Physicochemical Differentiation: LogP and PSA Comparison with N-1 Methyl Regioisomer

Predicted physicochemical properties reveal measurable differences between the target compound (C-2 methyl, C-6 COOH) and its closest N-1 methyl regioisomer. The target compound has a predicted LogP of 0.669 and a topological polar surface area (tPSA) of 70.39 Ų . In comparison, 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-16-9) has a reported LogP of 0.73 . The lower LogP of the target compound (ΔLogP ≈ -0.06) suggests marginally higher aqueous solubility, while the C-2 vs. N-1 methyl placement alters hydrogen-bonding capacity: the target compound provides 2 H-bond donors and 3 H-bond acceptors , compared to 1 H-bond donor and 3 H-bond acceptors for the N-1 methyl analog, where the NH of the pyrazole ring is blocked by N-substitution.

LogP polar surface area physicochemical properties regioisomer comparison

Synthetic Versatility: C6-Carboxylic Acid as a Multipurpose Derivatization Handle

The carboxylic acid functionality at C-6 provides a versatile synthetic handle for amide bond formation, esterification, and hydrazide synthesis. Published synthetic methodologies confirm that imidazo-pyrazole C6-carboxylic acids can be converted to carboxamide derivatives (e.g., compounds 9d and 9e in reference [1]), which demonstrated enhanced inhibitory profiles compared to the parent acids, confirming that the carboxylic acid is not merely a terminal group but a productive intermediate for further optimization [1]. In contrast, analogs such as 2-methyl-1H-imidazo[1,2-b]pyrazole (lacking the carboxylic acid, CAS not available in non-excluded sources) cannot undergo these transformations and are limited to electrophilic substitution or cross-coupling reactions at the heterocyclic core.

amide coupling esterification synthetic intermediate building block

Recommended Application Scenarios for 2-Methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid Based on Differential Evidence


Medicinal Chemistry: Kinase and Anti-Inflammatory Lead Optimization Requiring C6-Carboxylic Acid Functionality

Based on SAR evidence demonstrating that C6-COOH imidazo-pyrazoles exhibit IC₅₀ values under 100 μM in p38MAPK phosphorylation and ROS production inhibition assays, while C7-COOH regioisomers show decreased potency [1], this compound is the preferred building block for programs targeting the p38MAPK signaling axis or ROS-mediated inflammatory pathways. The C6-carboxylic acid can be directly elaborated into carboxamide libraries (as demonstrated by compounds 9d and 9e) for hit-to-lead optimization [1].

Anticancer Drug Discovery: C-2 Methylated Scaffold for Antiproliferative Agent Development

SAR analysis of C-2/C-6/C-7 trisubstituted imidazo[1,2-b]pyrazoles has identified C-2 substitution as a key feature of compounds achieving IC₅₀ ≤ 10 μM in MTT assays across multiple cancer cell lines [2]. The target compound's C-2 methyl group satisfies this SAR requirement, while the C6-COOH provides a derivatization handle. This compound is suitable for lead generation programs in oncology where the imidazo-pyrazole scaffold has demonstrated multi-target anticancer activity [2].

Solubility-Challenged Lead Replacement: Indole Isostere Strategy

For programs seeking to replace indole-based cores with more soluble isosteres, the imidazo[1,2-b]pyrazole scaffold has demonstrated an approximately 13-fold solubility improvement at pH 6.8 (226 μM vs. 17 μM) compared to pruvanserin [3]. The target compound, bearing this scaffold with additional C-2 methylation and C6-COOH functionality, represents a logical choice when both solubility enhancement and synthetic tractability are required [3].

Chemical Biology: Tool Compound Synthesis via C6-Carboxylic Acid Derivatization

The C6-carboxylic acid enables straightforward conjugation to affinity tags, fluorescent probes, or biotin via amide bond formation, making this compound suitable for chemical biology probe development [1]. The additional H-bond donor at N-1 (absent in N-1 methyl analogs) provides an extra interaction point for target engagement studies . When immobilization or labeling of the imidazo-pyrazole core is required, the C6-COOH position offers a proven conjugation site without disrupting the C-2 methyl pharmacophore.

Quote Request

Request a Quote for 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.